molecular formula C13H9ClO2 B128288 4-(2-Chlorophenoxy)benzaldehyde CAS No. 158771-11-0

4-(2-Chlorophenoxy)benzaldehyde

Cat. No. B128288
CAS RN: 158771-11-0
M. Wt: 232.66 g/mol
InChI Key: DXWBQHZLDLXBBO-UHFFFAOYSA-N
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Description

“4-(2-Chlorophenoxy)benzaldehyde” is a chemical compound with the molecular formula C13H9ClO2 . It contains 26 bonds in total, including 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic aldehyde, and 1 aromatic ether .


Molecular Structure Analysis

The molecular structure of “4-(2-Chlorophenoxy)benzaldehyde” includes a total of 26 bonds, 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic aldehyde, and 1 aromatic ether .


Physical And Chemical Properties Analysis

“4-(2-Chlorophenoxy)benzaldehyde” has a density of 1.3±0.1 g/cm3, a boiling point of 331.7±22.0 °C at 760 mmHg, and a flash point of 136.9±21.3 °C . It has a molar refractivity of 64.3±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 183.6±3.0 cm3 .

Scientific Research Applications

Safety and Hazards

“4-(2-Chlorophenoxy)benzaldehyde” may cause respiratory irritation, serious eye irritation, skin irritation, and may be harmful if swallowed . It may also cause an allergic skin reaction . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing it locked up .

properties

IUPAC Name

4-(2-chlorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWBQHZLDLXBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440778
Record name 4-(2-chlorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenoxy)benzaldehyde

CAS RN

158771-11-0
Record name 4-(2-chlorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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